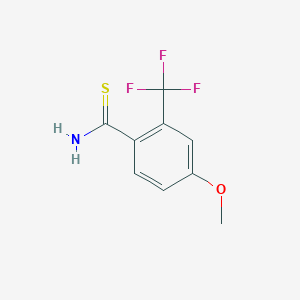![molecular formula C10H15N3O2S B13595521 2-[(2-Methyl-1,3-thiazol-5-yl)formamido]pentanamide](/img/structure/B13595521.png)
2-[(2-Methyl-1,3-thiazol-5-yl)formamido]pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Methyl-1,3-thiazol-5-yl)formamido]pentanamide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is known for its potential biological activities and is of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methyl-1,3-thiazol-5-yl)formamido]pentanamide typically involves the reaction of 2-methyl-1,3-thiazole-5-carboxylic acid with appropriate amines under specific conditions. One common method includes the use of formamide as a reagent to introduce the formamido group. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-[(2-Methyl-1,3-thiazol-5-yl)formamido]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
2-[(2-Methyl-1,3-thiazol-5-yl)formamido]pentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(2-Methyl-1,3-thiazol-5-yl)formamido]pentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Methyl-1,3-thiazole-5-carboxamide: Similar structure but lacks the formamido group.
2-Methyl-1,3-thiazole-5-carboxylic acid: Precursor in the synthesis of the target compound.
2-Methyl-1,3-thiazole-5-amine: Another derivative with potential biological activities.
Uniqueness
2-[(2-Methyl-1,3-thiazol-5-yl)formamido]pentanamide is unique due to its specific formamido group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s ability to interact with biological targets, making it a valuable molecule for research and development.
特性
分子式 |
C10H15N3O2S |
|---|---|
分子量 |
241.31 g/mol |
IUPAC名 |
N-(1-amino-1-oxopentan-2-yl)-2-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C10H15N3O2S/c1-3-4-7(9(11)14)13-10(15)8-5-12-6(2)16-8/h5,7H,3-4H2,1-2H3,(H2,11,14)(H,13,15) |
InChIキー |
DXESMCYFXYKUFE-UHFFFAOYSA-N |
正規SMILES |
CCCC(C(=O)N)NC(=O)C1=CN=C(S1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Oxaspiro[3.5]nonan-5-one](/img/structure/B13595452.png)

![3-[5-Chloro-2-(4-methylpiperazin-1-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylicacid](/img/structure/B13595463.png)






![5-Bromo-2-[(piperazin-1-yl)methyl]phenol](/img/structure/B13595512.png)



